molecular formula C7H13N3S B14620725 5,5,7-trimethyl-4,6-dihydro-2H-1,2,4-triazepine-3-thione CAS No. 58488-41-8

5,5,7-trimethyl-4,6-dihydro-2H-1,2,4-triazepine-3-thione

Cat. No.: B14620725
CAS No.: 58488-41-8
M. Wt: 171.27 g/mol
InChI Key: YBVQDLBTVKWQLH-UHFFFAOYSA-N
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Description

5,5,7-trimethyl-4,6-dihydro-2H-1,2,4-triazepine-3-thione is a heterocyclic compound that features a triazepine ring with three nitrogen atoms and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,7-trimethyl-4,6-dihydro-2H-1,2,4-triazepine-3-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-2,4-pentanedione with thiourea in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the triazepine ring and the incorporation of the thione group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5,5,7-trimethyl-4,6-dihydro-2H-1,2,4-triazepine-3-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The nitrogen atoms in the triazepine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

5,5,7-trimethyl-4,6-dihydro-2H-1,2,4-triazepine-3-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 5,5,7-trimethyl-4,6-dihydro-2H-1,2,4-triazepine-3-thione exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine: Another heterocyclic compound with a similar structure but different functional groups.

    4,4,6-Trimethyl-3,4-dihydro-2H-1,3-thiazine-2-thione: Shares the thione group but has a different ring structure.

Uniqueness

5,5,7-trimethyl-4,6-dihydro-2H-1,2,4-triazepine-3-thione is unique due to its triazepine ring, which is less common compared to other heterocyclic structures

Properties

CAS No.

58488-41-8

Molecular Formula

C7H13N3S

Molecular Weight

171.27 g/mol

IUPAC Name

5,5,7-trimethyl-4,6-dihydro-2H-1,2,4-triazepine-3-thione

InChI

InChI=1S/C7H13N3S/c1-5-4-7(2,3)8-6(11)10-9-5/h4H2,1-3H3,(H2,8,10,11)

InChI Key

YBVQDLBTVKWQLH-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=S)NC(C1)(C)C

Origin of Product

United States

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